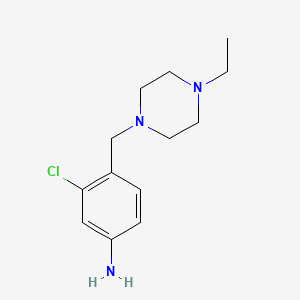
3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline is an organic compound with the molecular formula C12H18ClN3 It is a derivative of aniline, featuring a chloro group at the third position and a 4-ethylpiperazin-1-ylmethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline typically involves the reaction of 2-Chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 90°C) for about an hour .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters would be essential to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学的研究の応用
3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is employed in research to study its effects on biological systems and potential therapeutic uses.
作用機序
The mechanism of action of 3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
Uniqueness
3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline is unique due to the presence of the 4-ethylpiperazin-1-ylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
分子式 |
C13H20ClN3 |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H20ClN3/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10,15H2,1H3 |
InChIキー |
IWFHKUAMDAWLNA-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


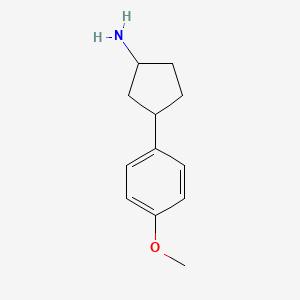
![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)

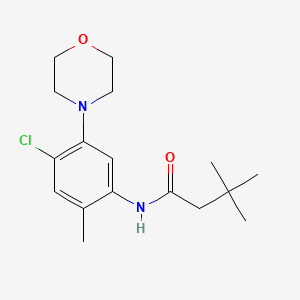

![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)
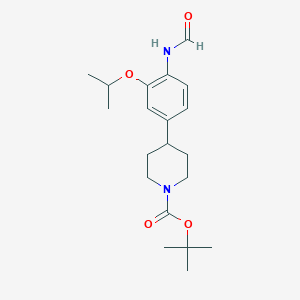
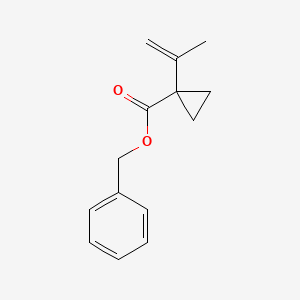
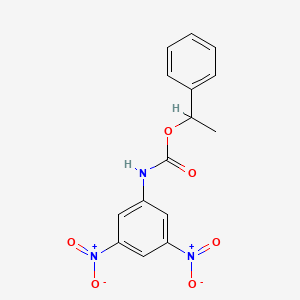
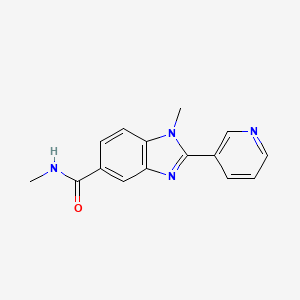

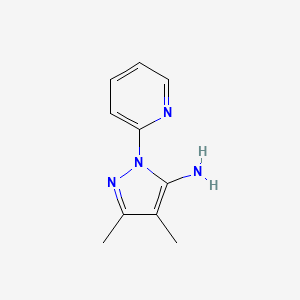
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
